![molecular formula C12H22N2O2 B1520058 Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1086394-57-1](/img/structure/B1520058.png)
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Description
Systematic Nomenclature and Molecular Formula
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is systematically designated according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex spirocyclic architecture. The compound bears the Chemical Abstracts Service registry number 1086394-57-1 and is characterized by the molecular formula C₁₂H₂₂N₂O₂, indicating a molecular weight of 226.32 grams per mole. The systematic name encompasses several critical structural elements: the tert-butyl carboxylate protecting group, the 2,6-diazaspiro designation indicating nitrogen atoms at positions 2 and 6, and the [3.5] notation specifying the ring fusion pattern within the nonane framework.
Alternative nomenclature variants documented in chemical databases include "tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate," reflecting different numbering conventions used across various chemical information systems. The compound is also referenced by several synonyms including "2-Boc-2,6-diazaspiro[3.5]nonane" and "2,6-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester," where "Boc" represents the tert-butoxycarbonyl protecting group commonly employed in organic synthesis. The European Community number 824-374-7 and DSSTox Substance identification DTXSID10657786 provide additional regulatory and database identifiers for this compound.
The structural complexity is further reflected in the computed descriptors, including the InChI key ZEYUNZHFLQBWNJ-UHFFFAOYSA-N and the corresponding SMILES notation that captures the three-dimensional connectivity. These computational representations facilitate database searching and structural comparisons with related spirocyclic compounds. The molecular architecture combines elements of both saturated heterocyclic chemistry and carboxylate ester functionality, creating a compound with diverse reactivity patterns and conformational possibilities.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
CAS Registry Number | 1086394-57-1 |
European Community Number | 824-374-7 |
DSSTox Substance ID | DTXSID10657786 |
Stereochemical Features of the Spirocyclic Core
The stereochemical characteristics of this compound arise from its unique spirocyclic architecture, which creates a rigid three-dimensional framework with defined spatial relationships between functional groups. The spiro center represents a quaternary carbon atom that serves as the junction point between two distinct ring systems: a three-membered component and a five-membered component within the overall nonane structure. This arrangement generates specific stereochemical constraints that influence both the compound's conformational behavior and its reactivity patterns.
The spirocyclic core exhibits characteristics commonly observed in related diazaspiro compounds, where the nitrogen atoms adopt specific spatial orientations determined by the ring fusion geometry. Crystallographic analysis of related spirocyclic compounds has demonstrated that both constituent rings typically adopt envelope conformations, with specific carbon atoms serving as the envelope flaps. In the case of this compound, the conformational preferences are influenced by both steric interactions and electronic effects arising from the nitrogen lone pairs and the carboxylate functionality.
The stereochemical complexity is further enhanced by the presence of the tert-butyl carboxylate group, which introduces additional conformational considerations. The carboxylate moiety can adopt various rotational orientations relative to the spirocyclic core, creating multiple low-energy conformers that may interconvert through rotation about the carbon-nitrogen bond. This conformational flexibility has implications for the compound's physical properties and potential biological activities, as different conformers may exhibit distinct interaction profiles with target molecules.
Research on related spirocyclic imidazole compounds has revealed that stereochemical assignments can be complicated by unexpected proton transfer reactions, leading to tautomeric forms with altered stereochemical characteristics. These findings underscore the importance of careful structural characterization using multiple analytical techniques, particularly when dealing with spirocyclic compounds containing multiple nitrogen atoms that may participate in proton transfer processes.
Comparative Analysis of Tautomeric Forms
Tautomerism in spirocyclic diazaspiro compounds represents a significant area of investigation, particularly given the potential for proton migration between nitrogen atoms within the ring system. Studies on related spirocyclic imidazole-amine compounds have demonstrated that unexpected proton transfer reactions can occur, leading to tautomeric forms with substantially different chemical and stereochemical properties. In the context of this compound, tautomeric considerations must account for the potential mobility of protons associated with the nitrogen atoms at positions 2 and 6.
Research on analogous spirocyclic systems has revealed that tautomeric equilibria can be influenced by multiple factors, including solvent polarity, temperature, and the presence of hydrogen-bonding partners. In pyrimidinone derivatives, for instance, tautomeric forms can coexist in crystalline materials, with different tautomers stabilized through distinct hydrogen-bonding networks. Similar phenomena may be relevant for this compound, particularly if the compound exists in forms where protonation states of the nitrogen atoms differ.
The potential for tautomeric behavior in this compound is further supported by studies on related benzimidazole derivatives, where ground-state tautomeric equilibria have been observed to be solvent-dependent. These investigations demonstrate that different tautomeric forms can predominate under different environmental conditions, with implications for both spectroscopic characterization and practical applications. The presence of the carboxylate functionality in this compound may provide additional stabilization for certain tautomeric forms through intramolecular interactions.
Computational studies on nucleic acid base derivatives have shown that methylation can significantly affect tautomeric stabilities, suggesting that substitution patterns around nitrogen atoms play crucial roles in determining tautomeric preferences. By analogy, the specific substitution pattern in this compound, including the tert-butyl carboxylate group at position 2, may influence the relative stabilities of different tautomeric forms and their interconversion barriers.
Tautomeric Consideration | Potential Impact |
---|---|
Nitrogen Protonation States | Altered Chemical Properties |
Solvent-Dependent Equilibria | Variable Spectroscopic Signatures |
Temperature Effects | Shifted Tautomeric Populations |
Hydrogen Bonding | Stabilization of Specific Forms |
Crystallographic Data and Conformational Flexibility
Crystallographic analysis provides essential insights into the solid-state structure and conformational preferences of spirocyclic diazaspiro compounds. While specific crystal structure data for this compound was not directly available in the search results, related compounds provide valuable comparative information. The crystal structure of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has been determined, revealing that both five-membered rings adopt envelope conformations with specific atoms forming the envelope flaps.
The crystallographic data for the related compound indicates a monoclinic crystal system with space group C2, unit cell parameters of a = 10.495(5) Å, b = 6.283(3) Å, c = 19.247(10) Å, and β = 97.029(8)°. The molecular structure exhibits characteristic features of spirocyclic compounds, including planarity in the carboxylate region with maximum deviations of 0.0082(24) Å from the least-squares plane. These structural details provide insights into the general conformational preferences that may be applicable to this compound.
Hydrogen bonding patterns observed in related spirocyclic compounds reveal the formation of one-dimensional chains through nitrogen-hydrogen···oxygen interactions, with typical N—H···O distances and angles characteristic of moderate-strength hydrogen bonds. Such intermolecular interactions significantly influence crystal packing arrangements and may affect physical properties including melting point, solubility, and thermal stability. The presence of the tert-butyl carboxylate group in this compound is expected to introduce additional steric considerations that could influence both intramolecular conformational preferences and intermolecular packing arrangements.
Conformational flexibility analysis based on related structures suggests that spirocyclic diazaspiro compounds generally exhibit restricted conformational mobility due to the rigid spiro junction. However, flexibility remains possible through rotation about exocyclic bonds, particularly those connecting the carboxylate functionality to the spirocyclic core. This combination of rigidity and selective flexibility makes these compounds valuable as conformationally constrained building blocks in medicinal chemistry applications.
Crystallographic Parameter | Related Compound Data |
---|---|
Crystal System | Monoclinic |
Space Group | C2 |
Unit Cell a | 10.495(5) Å |
Unit Cell b | 6.283(3) Å |
Unit Cell c | 19.247(10) Å |
Beta Angle | 97.029(8)° |
Density | 1.267 Mg m⁻³ |
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYUNZHFLQBWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657786 | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-57-1 | |
Record name | 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms within a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a candidate for drug development.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a tert-butyl group that enhances its stability and lipophilicity, making it suitable for various biological applications.
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. Preliminary studies suggest that it effectively binds to the active sites of certain enzymes, thereby blocking their activity. This property positions it as a candidate for further research in drug development, particularly in targeting specific metabolic pathways associated with various diseases.
Pharmacological Studies
-
In Vitro Assays :
- Binding affinity to specific receptors or enzymes is evaluated using radioligand binding assays or fluorescence-based techniques.
- Cell viability assays indicate that the compound reduces viability in cancer cell lines, suggesting potential anti-cancer properties.
-
Animal Studies :
- In vivo experiments demonstrate reduced tumor growth in mouse models treated with the compound, indicating promising therapeutic effects.
- Pharmacokinetic studies assess absorption, distribution, metabolism, and excretion (ADME) profiles.
The mechanism of action involves the interaction of this compound with molecular targets such as enzymes and receptors. Its spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways and potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds can provide insights into its unique properties and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,4-Diazabicyclo[2.2.2]octane | C₈H₁₄N₂ | Strong base used in organic synthesis |
1-Azabicyclo[3.3.0]octan-3-one | C₈H₁₃N | Exhibits interesting biological activities |
2,6-Diazaadamantane | C₈H₁₄N₂ | Notable for stability and potential medicinal use |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield while minimizing by-products. Common methods include:
- Formation of the spirocyclic framework through cyclization reactions.
- Introduction of functional groups using standard organic synthesis techniques.
Future Research Directions
Ongoing research aims to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Further studies are necessary to explore:
- Specific enzyme interactions and binding affinities.
- Detailed pharmacological profiles in various disease models.
- Potential applications in drug development targeting specific pathways.
Q & A
Q. What are the common synthetic routes for tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, and which reagents are typically employed?
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core followed by tert-butyl carbamate protection. Key reagents include tert-butoxycarbonyl (Boc) anhydride for amine protection and catalysts like palladium for cross-coupling reactions. For example, spirocyclic intermediates may undergo alkylation or cyclization steps under controlled pH and temperature (e.g., 0–25°C) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic structure and Boc group integrity. Key features include distinct singlet peaks for tert-butyl protons (~1.4 ppm in ¹H NMR) and carbonyl carbons (~155 ppm in ¹³C NMR). Mass spectrometry (HRMS or ESI-MS) provides molecular ion verification, with exact mass matching the theoretical molecular weight (e.g., 228.29 g/mol for C₁₁H₂₀N₂O₃) .
Q. What are the critical storage and handling considerations for this compound to ensure compound stability?
Store the compound in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the Boc group. Use gloves and protective clothing to avoid skin contact, as some analogs are classified as skin irritants (H315) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying solvent conditions?
Yield discrepancies often arise from solvent polarity effects on intermediate stability. For instance, polar aprotic solvents (e.g., DMF) may enhance cyclization but risk Boc deprotection. Systematic screening using Design of Experiments (DoE) can identify optimal solvent mixtures (e.g., THF/water) and reaction times. Validate purity via HPLC to rule out side products .
Q. What strategies are recommended for optimizing reaction conditions to minimize side-product formation during synthesis?
Employ low-temperature (-78°C to 0°C) conditions during sensitive steps like lithiation or Grignard reactions. Use catalytic additives (e.g., DMAP) to accelerate Boc protection and reduce racemization. Monitor reaction progress in real-time using inline FTIR or LC-MS to adjust parameters dynamically .
Q. How can computational methods aid in predicting the biological activity of this compound derivatives?
Molecular docking and MD simulations can model interactions with target enzymes (e.g., kinases or GPCRs). Focus on the spirocyclic scaffold’s conformational flexibility and hydrogen-bonding capacity. Validate predictions with in vitro binding assays (e.g., SPR or ITC) using purified protein targets .
Q. What experimental approaches are used to analyze the compound’s stability under physiological conditions?
Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Track degradation via LC-MS and identify products (e.g., free amines from Boc cleavage). Compare half-lives across pH ranges to optimize formulations for drug delivery studies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound analogs?
Discrepancies may stem from variations in assay conditions (e.g., cell lines, incubation times). Replicate studies using standardized protocols (e.g., NIH/3T3 for cytotoxicity) and include positive controls (e.g., cisplatin). Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis) to confirm mechanisms .
Q. Why do certain synthetic routes report lower enantiomeric purity, and how can this be mitigated?
Racemization may occur during Boc deprotection under acidic conditions. Switch to milder deprotecting agents (e.g., TFA in DCM at 0°C) or employ chiral auxiliaries during spirocycle formation. Analyze enantiopurity via chiral HPLC or CD spectroscopy .
Methodological Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic diazaspiro scaffold is a versatile pharmacophore. Below is a comparative analysis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate and structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparison Points
Spiro Ring Size and Positional Isomerism: The [3.5] spiro system in this compound provides greater conformational rigidity compared to smaller systems like [3.3] or [3.4], enhancing receptor selectivity . Positional isomerism (e.g., 2,6 vs. 2,7 diazaspiro) significantly impacts biological activity. For example, 2,7-diazaspiro derivatives exhibit stronger sigma receptor binding due to altered nitrogen spacing .
Synthetic Utility :
- The 2,6-diaza derivative is synthesized via reductive amination followed by Boc deprotection and amide coupling , whereas 2,7 analogs often require additional benzoylation steps for functionalization .
- Smaller spiro systems (e.g., [3.3]heptane) are synthesized via strain-driven cyclization but face challenges in scalability .
Safety and Handling: The hydrochloride and hemioxalate salts of 2,6-diazaspiro[3.5]nonane derivatives are stable under refrigeration, whereas 2-oxo analogs (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) carry higher toxicity risks (H302, H315 hazards) .
Preparation Methods
Multi-step Synthesis via Ethyl Malonate Intermediate
One of the most comprehensive industrially relevant synthetic methods involves a seven-step sequence starting from ethyl malonate. This method is designed to provide a scalable and controllable route to tert-butyl diazaspirocarboxylates with high yield and purity.
Step | Reaction Description | Reagents / Conditions | Product / Intermediate |
---|---|---|---|
1 | Reaction of ethyl malonate in ethanol solvent | Ethanol, 25-80 °C, 5 hours | Compound 2 (malonate derivative) |
2 | Reduction of compound 2 with lithium borohydride | Lithium borohydride, tetrahydrofuran (THF) | Compound 3 (reduced intermediate) |
3 | Reaction with p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride, dichloromethane (DCM) | Compound 4 (tosylated intermediate) |
4 | Ring closure via cesium carbonate | Cesium carbonate, acetonitrile solvent | Compound 5 (spirocyclic intermediate) |
5 | Reduction with magnesium chips | Magnesium chips, methanol solvent | Compound 6 (reduced spiro intermediate) |
6 | Boc-protection | Boc anhydride, dichloromethane | Compound 7 (Boc-protected intermediate) |
7 | Final hydrogenation | Palladium on carbon catalyst, methanol | Final compound: tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate |
This method emphasizes the use of readily available raw materials and operationally convenient steps, with reaction parameters optimized for industrial-scale synthesis. The overall yield and purity are improved by careful control of reaction temperatures and times, particularly in the initial malonate reaction and ring-closing steps.
Alternative Route via Epoxidation and Ring Expansion
Another synthetic approach focuses on the preparation of tert-butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate through epoxidation and ring expansion reactions.
- Starting materials include specific diazaspiro intermediates (compound II) and suitable alkylating agents (compound V).
- The first step involves nucleophilic substitution in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (60-120 °C).
- The subsequent step uses epoxidation agents such as metachloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like dichloromethane or acetonitrile at mild temperatures (10-60 °C).
- This method allows efficient ring expansion to form the spirocyclic structure with tert-butyl carboxylate protection.
This approach is advantageous for its relatively mild conditions and the ability to introduce functional groups via epoxidation, facilitating further derivatization.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
- The multi-step synthesis starting from ethyl malonate provides a practical industrial approach with detailed reaction conditions and yields reported, making it the most suitable for large-scale preparation.
- The epoxidation and ring expansion method offers an alternative pathway with fewer steps for certain derivatives, highlighting the utility of oxidation chemistry in spirocycle formation.
- Functionalization via Buchwald–Hartwig amination expands the chemical diversity of diazaspiro compounds but relies on commercially available starting materials and is more suited for derivative synthesis rather than the parent compound.
- Reaction parameters such as temperature, solvent choice, and reagent molar ratios are critical for optimizing yield and purity in all methods.
- Protective group strategies (e.g., Boc protection) are commonly employed to stabilize intermediates and allow selective functional group transformations.
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.